3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxamide
- 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylate
- 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxaldehyde
Uniqueness
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to its specific combination of a cyclobutane ring and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2S/c1-7-5-10(6-7,9(11)12)8-3-2-4-13-8/h2-4,7H,5-6H2,1H3,(H,11,12) |
InChI Key |
HPLVEWNLKDOEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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